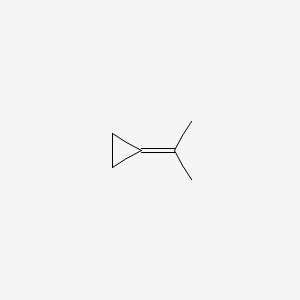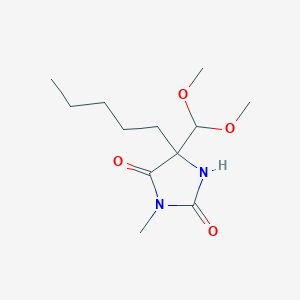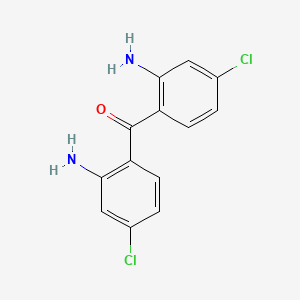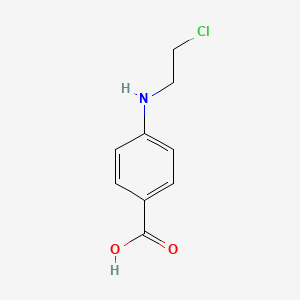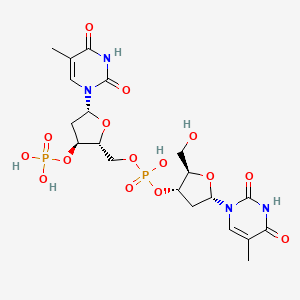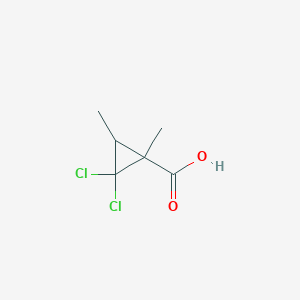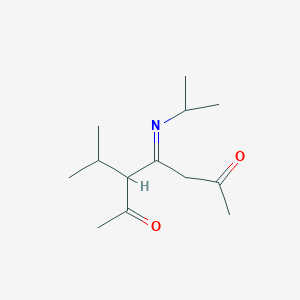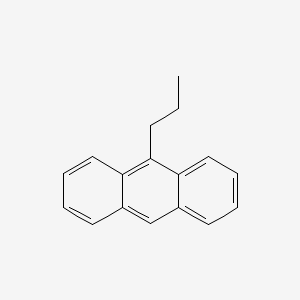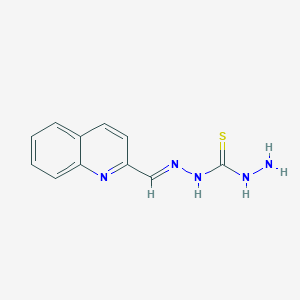
1-(2-Quinolylmethylene)-3-thiocarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Quinolylmethylene)-3-thiocarbohydrazide is a compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound is characterized by the presence of a quinoline ring attached to a thiocarbohydrazide moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Quinolylmethylene)-3-thiocarbohydrazide typically involves the condensation reaction between 2-quinolinecarboxaldehyde and thiocarbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Quinolylmethylene)-3-thiocarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The thiocarbohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted thiocarbohydrazide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Quinolylmethylene)-3-thiocarbohydrazide involves multiple pathways:
Molecular Targets: The compound interacts with DNA and proteins, leading to the inhibition of cellular processes in microbes and cancer cells.
Pathways Involved: It induces apoptosis in cancer cells by triggering mitochondrial pathways and causing DNA damage.
Comparison with Similar Compounds
- 5-Chloro-2-N-(2-quinolylmethylene)aminophenol
- N-(2-quinolinylmethylene)-1,5-dimethyl-2-phenyl-1-pyrazole-3-(2H)-one
Comparison: 1-(2-Quinolylmethylene)-3-thiocarbohydrazide stands out due to its unique thiocarbohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher selectivity and potency in antimicrobial and anticancer applications .
Properties
CAS No. |
5351-63-3 |
|---|---|
Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
1-amino-3-[(E)-quinolin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C11H11N5S/c12-15-11(17)16-13-7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H,12H2,(H2,15,16,17)/b13-7+ |
InChI Key |
RCSPAWJAASCFNY-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC(=S)NN |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


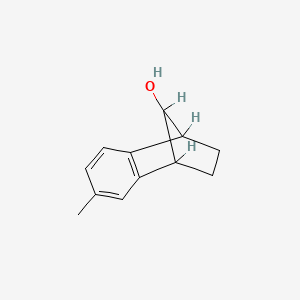
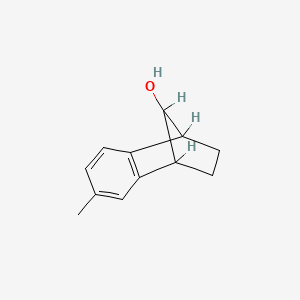
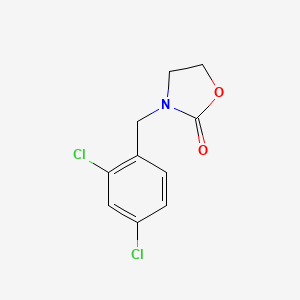
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
